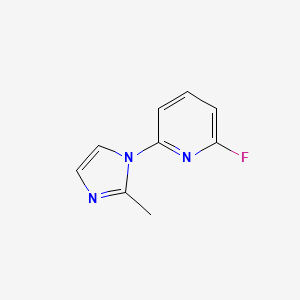

2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine

Descripción general

Descripción

2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets . For instance, imidazole derivatives have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This suggests that 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine might interact with its targets in a similar manner.

Biochemical Pathways

It has been reported that imidazole derivatives can regulate the pi3k/akt/mtor signaling pathway , which plays a crucial role in cell cycle progression, protein synthesis, and cell survival.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Imidazole derivatives have been reported to exhibit remarkable antiproliferative activities against certain cell lines . This suggests that this compound might have similar effects.

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action might be influenced by the polarity of its environment.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine are largely influenced by its imidazole moiety. Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Cellular Effects

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound may influence cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine, a compound characterized by its unique structural features, belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The purpose of this article is to explore the biological activity of this compound through various studies, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FN3. The presence of both fluorine and imidazole groups in its structure contributes to its biological activity by influencing its interaction with biological targets.

Imidazole-containing compounds are known for their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Compounds in this class can inhibit enzymatic activity, affecting metabolic pathways.

- Receptor Modulation : They may block or activate specific receptors, influencing cellular signaling.

- DNA Interaction : Some imidazole derivatives have been shown to interact with DNA, potentially affecting gene expression.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain imidazole compounds demonstrate potent antifungal activity against strains such as Candida albicans and Candida krusei, often outperforming traditional antifungal agents like fluconazole . While specific data on this compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticancer properties. A study focused on the synthesis of imidazo[1,2-a]pyridine analogs revealed a variety of biological activities, including cytotoxic effects on cancer cell lines such as HeLa cells . Compounds were assessed for their half-maximal inhibitory concentration (IC50), with several exhibiting significant cytotoxicity.

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 1a | <150 | Highly cytotoxic |

| 1b | 50 | Moderate activity |

| 1c | >100 | Low activity |

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications at the C6 position of the imidazo[1,2-a]pyridine ring significantly influence biological activity. For instance, substituents at this position can enhance or diminish the compound's ability to inhibit key enzymes involved in cancer cell proliferation .

Case Studies

Several case studies have explored the therapeutic potential of imidazole derivatives:

- Inhibition of Rab Geranylgeranyl Transferase (RGGT) : A study synthesized 6-substituted imidazo[1,2-a]pyridine analogs as RGGT inhibitors, revealing that certain compounds effectively reduced cell viability in HeLa cells through inhibition of protein prenylation .

- Antifungal Efficacy : Research demonstrated that specific imidazole derivatives showed enhanced antifungal activity compared to established drugs, suggesting that modifications could lead to more effective treatments against resistant strains .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine. The compound has shown efficacy against various Gram-positive and Gram-negative bacteria, which is crucial given the increasing antibiotic resistance observed in many pathogens.

Case Study: Synthesis of Hybrid Compounds

A study synthesized several hybrids involving imidazole and pyridine derivatives to enhance antibacterial activity. The results indicated that compounds incorporating the imidazole moiety exhibited minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM against resistant strains of Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| Hybrid A | 20 | S. aureus |

| Hybrid B | 40 | E. coli |

| Hybrid C | 70 | Multi-drug resistant S. aureus |

Neuroprotective Effects

Imidazole derivatives have been investigated for their neuroprotective properties, particularly in treating neurodegenerative disorders such as Alzheimer's disease. The compound's ability to inhibit the production of amyloid-beta peptides positions it as a candidate for further research in this area.

Case Study: Inhibition of Amyloid-beta Production

Research has demonstrated that certain imidazole derivatives can significantly reduce amyloid-beta levels, potentially alleviating symptoms associated with Alzheimer's disease . The mechanism involves the modulation of enzymes responsible for peptide cleavage.

Synthesis and Application in Drug Development

The synthesis of this compound can be achieved through various methods, including metal-free reactions that yield high purity and yield rates. These synthetic pathways are essential for scaling up production for pharmaceutical applications.

Synthetic Pathways

Recent advances have introduced efficient protocols for synthesizing imidazo[1,2-a]pyridines without the use of metals, thus reducing environmental impact and improving safety in drug development processes .

Broader Implications in Medicinal Chemistry

The structural characteristics of this compound allow it to serve as a scaffold for developing novel drugs targeting various diseases beyond bacterial infections and neurodegeneration, including cancer and metabolic disorders.

Propiedades

IUPAC Name |

2-fluoro-6-(2-methylimidazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-11-5-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDIKOHUALQRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.